Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate is a complex organic compound with a unique structure that includes multiple methoxy groups and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the core naphthofuran structure: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of methoxy groups: Methoxy groups are usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonation: The sulfonate ester is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The methoxy and sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution could introduce new functional groups in place of the methoxy or sulfonate groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biochemical pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate.
Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-phosphate: Similar structure but with a phosphate group instead of a sulfonate.
Uniqueness
The presence of the sulfonate ester in Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate distinguishes it from similar compounds. This functional group can impart unique chemical and physical properties, such as increased solubility in water and potential for specific interactions with biological molecules.
Properties
CAS No. |
810-14-0 |
---|---|
Molecular Formula |
C23H26O9S |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-5-sulfonate |
InChI |
InChI=1S/C23H26O9S/c1-27-17-7-6-12(8-18(17)28-2)20-13-10-19(29-3)21(30-4)22(33(25,26)31-5)14(13)9-15-16(20)11-32-23(15)24/h6-8,10,15-16,20H,9,11H2,1-5H3 |
InChI Key |
RINMPOBBPDDHTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(=O)C3CC4=C(C(=C(C=C24)OC)OC)S(=O)(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.